Piceatannol is an organic compound classified as a stilbenoid and phenol, with the chemical formula C₁₄H₁₂O₄. It is a white solid that often appears yellow due to impurities. Piceatannol is a hydroxylated analog of resveratrol, possessing additional hydroxyl groups at the 3 and 4 positions on one of its phenyl rings. This structural modification enhances its biological activity compared to its parent compound, resveratrol. Piceatannol is naturally found in various plants, including grapes, passion fruit, and white tea, and is particularly abundant in the seeds of the palm Aiphanes horrida and in mycorrhizal roots of Norway spruces (Picea abies) .
Piceatannol exhibits strong antioxidant and anti-inflammatory properties. Studies have shown it can scavenge free radicals, reducing oxidative stress in cells. It also inhibits the activity of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which play a role in inflammation. These properties suggest piceatannol might be beneficial in conditions like chronic inflammation and age-related diseases.
[^1]: Study on antioxidant properties of piceatannol: [^2]: Piceatannol's effect on inflammatory enzymes:
Piceatannol shows promise in improving cardiovascular health. Research suggests it can improve endothelial function, which is the ability of blood vessels to relax and dilate. Additionally, it might lower blood pressure and cholesterol levels. These findings warrant further investigation into piceatannol's potential role in preventing cardiovascular diseases.
[^3]: Piceatannol and endothelial function: [^4]: Piceatannol's effect on blood pressure and cholesterol:
Piceatannol's anti-cancer properties are a subject of ongoing research. Studies indicate it can suppress the growth and proliferation of various cancer cell lines. It might also induce cell death (apoptosis) in cancer cells. While these findings are promising, more research is needed to understand its effectiveness in cancer treatment.
[^5]: Piceatannol's effect on cancer cell growth: [^6]: Piceatannol and cancer cell death
Piceatannol exhibits a wide range of biological activities. It has been shown to possess antioxidant, anticancer, anti-inflammatory, and antimicrobial properties. In vitro studies indicate that piceatannol can suppress the proliferation of various tumor cells, including those associated with leukemia and breast cancer. Its mechanisms include inducing apoptosis through cell-cycle arrest and modulating key signaling pathways such as NF-kappaB and JAK-1 . Furthermore, piceatannol has been reported to influence gene expression related to adipogenesis and insulin action, suggesting potential applications in metabolic disorders .
Piceatannol can be synthesized through several methods:
Piceatannol has several applications across different fields:
Research on piceatannol's interactions with biological systems indicates its potential role in modulating various signaling pathways. For instance, it has been shown to inhibit Syk kinase activity, which is crucial for immune responses. Additionally, piceatannol interacts with estrogen receptors, influencing the growth of estrogen-dependent cancer cells . Studies also highlight its ability to block viral protein-tyrosine kinases implicated in certain leukemias .
Piceatannol shares structural similarities with several other compounds but stands out due to its unique hydroxylation pattern and resulting biological activities. Below are some comparable compounds:
Piceatannol's distinct hydroxylation enhances its biological activities compared to these similar compounds, particularly regarding its anticancer effects and modulation of cellular signaling pathways .
Piceatannol possesses the molecular formula C₁₄H₁₂O₄, indicating a composition of 14 carbon atoms, 12 hydrogen atoms, and 4 oxygen atoms [1] [2]. The molecular weight of piceatannol is precisely 244.24 g/mol, as confirmed by multiple chemical databases and analytical sources [3] [4] [5]. This molecular weight is consistent with the compound's structural composition and has been verified through mass spectrometric analyses, which show characteristic molecular ion peaks at m/z 244 and fragment ions at m/z 243, 201, and 159 [1] [2].
The molecular formula places piceatannol within the stilbenoid class of polyphenolic compounds, sharing structural similarities with resveratrol but distinguished by an additional hydroxyl group [6] [5]. The compound is registered under CAS number 10083-24-6 and carries multiple synonyms including trans-Piceatannol, 3-Hydroxyresveratol, and Astringenin [1] [2] [3].
Piceatannol exhibits a distinctive hydroxylation pattern that fundamentally defines its chemical behavior and biological activity. The compound features four hydroxyl groups strategically positioned on its stilbene backbone: two hydroxyl groups at the 3' and 4' positions forming a catechol moiety on one benzene ring, and two hydroxyl groups at the 3 and 5 positions on the opposite benzene ring [7] [8] [9].
The IUPAC name for piceatannol is 4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]benzene-1,2-diol, which precisely describes its structural arrangement [1] [2]. The compound consists of two benzene rings connected by an ethylene bridge (stilbene backbone), with the hydroxylation pattern creating distinct functional regions. The catechol moiety (3',4'-dihydroxybenzene) represents the most chemically reactive portion of the molecule, while the resorcinol-like arrangement (3,5-dihydroxybenzene) on the opposite ring contributes to the compound's overall antioxidant properties [10] [11].
This hydroxylation pattern distinguishes piceatannol from its structural analog resveratrol, which contains only three hydroxyl groups. The additional hydroxyl group at the 3' position creates the catechol functionality that significantly enhances piceatannol's chemical reactivity and biological activity compared to resveratrol [8] [9].
The stereochemistry of piceatannol is characterized by its trans (E) configuration across the central ethylene double bond. This geometric arrangement places the two substituted benzene rings on opposite sides of the double bond, creating the most thermodynamically stable form of the molecule [12] [8] [13]. The trans configuration is designated by the (E) notation according to the Cahn-Ingold-Prelog priority rules, where the higher priority substituents on each carbon of the double bond are positioned on opposite sides [14] [15].
Computational studies have confirmed that the trans stereoisomer is energetically favored, with products exhibiting RR/SS stereochemistry demonstrating greater stability and more exergonic energies of rearomatization [16]. The trans configuration is essential for piceatannol's biological activity, as it allows for optimal spatial arrangement of the hydroxyl groups and maintains the planar structure necessary for effective molecular interactions [10].
The double bond in piceatannol exhibits restricted rotation due to the π-orbital overlap, which stabilizes the trans configuration under normal conditions [15]. This stereochemical stability is crucial for the compound's function as an antioxidant and its ability to participate in various biochemical processes.
Piceatannol presents as a white to light yellow crystalline powder at room temperature, with samples occasionally appearing off-white due to trace impurities [6] [3] [17]. The compound exhibits a melting point range of 223-227°C, though some sources report a slightly higher range of 226-230°C [4] [18] [17]. The boiling point is calculated at 507.3±38.0°C at 760 mmHg, while the flash point occurs at 252.2±21.4°C [18].
The density of piceatannol is estimated at 1.5±0.1 g/cm³, with a refractive index of approximately 1.5190 [4] [18]. These physical parameters reflect the compound's solid crystalline nature and aromatic character.
Regarding solubility characteristics, piceatannol demonstrates limited water solubility at 0.5 mg/mL, classifying it as sparingly soluble in aqueous media [4] [17] [19]. However, the compound shows good solubility in organic solvents, particularly dimethyl sulfoxide (DMSO) and ethanol, both at 10 mg/mL [4] [9] [17] [19]. This solubility profile significantly influences the compound's bioavailability and absorption in biological systems [5].
Stability considerations are critical for piceatannol handling and storage. The compound is sensitive to light, heat, and air, requiring storage under refrigerated conditions (2-8°C) in an inert atmosphere [3] [4]. Solutions prepared in DMSO or ethanol maintain stability when stored at -20°C for up to two months [4] [19].
The chemical reactivity of piceatannol is primarily governed by its four hydroxyl groups, which exhibit distinct reactivity patterns based on their structural positions and electronic environments. The catechol moiety formed by the 3' and 4' hydroxyl groups represents the most reactive site in the molecule [10] [11] [20] [21].
Density functional theory calculations and experimental studies have demonstrated that the catechol moiety undergoes preferential reactions through a concerted two-proton-coupled electron transfer (2PCET) mechanism [20] [21]. This reactivity is enhanced by the electron-donating nature of the adjacent hydroxyl groups, which stabilize radical intermediates formed during oxidation reactions [10].
The 3' hydroxyl group shares its hydrogen atom with the adjacent 4' oxygen through intramolecular hydrogen bonding, facilitating the abstraction and transfer of the 4' hydrogen atom to free radicals [10]. This cooperative effect makes the catechol moiety approximately 20-fold more reactive than the individual hydroxyl groups on the opposite benzene ring [11].
The phenolic hydroxyl groups at positions 3 and 5 contribute to the compound's overall antioxidant capacity through hydrogen bonding networks and secondary electron transfer processes [10] [11]. These groups participate in intermolecular hydrogen bonding, creating extended networks that provide low-energy pathways for hydrogen atom transfer [10].
The stilbene moiety, while not directly reactive, plays a crucial role in modulating the reactivity of the hydroxyl groups through electronic conjugation and structural stabilization [20] [21]. The coplanar arrangement of the stilbene framework contributes to the overall electron delocalization that stabilizes radical intermediates.
Piceatannol exhibits characteristic spectroscopic signatures that enable its identification and quantification across multiple analytical techniques. Ultraviolet-visible (UV-Vis) spectroscopy reveals distinctive absorption maxima at 221 nm and 327 nm, with the primary absorption peak at 323 nm when measured in methanol [4] [19] . These absorption characteristics are typical of stilbenoid chromophores and reflect the extended conjugation system present in the molecule .
The compound's predicted pKa value of 9.17±0.10 indicates the acidic nature of its phenolic hydroxyl groups, which is consistent with its chemical behavior in various pH environments [4]. This parameter is particularly relevant for understanding the compound's ionization state under physiological conditions.
Nuclear magnetic resonance (NMR) spectroscopy provides detailed structural information, with ¹H-NMR spectra showing characteristic signals for the catechol and stilbene moieties [12] [23]. The hydroxyl group patterns are readily identifiable through their chemical shifts and coupling patterns, allowing for structural confirmation and purity assessment.
Mass spectrometry serves as a definitive identification tool, with piceatannol displaying a molecular ion peak at m/z 244 and characteristic fragmentation patterns [1] [2]. Key fragment ions appear at m/z 243 (loss of H), 201, and 159, providing a unique fingerprint for compound identification [1] [2].
Electron spin resonance (ESR) spectroscopy has been successfully employed to detect and characterize piceatannol radicals formed during oxidation reactions [20] [21]. The ESR spectrum of the piceatannol radical is detectable using in situ spectroelectrochemical systems, providing insights into the compound's radical chemistry and stability.
High-performance liquid chromatography coupled with UV and fluorescence detection (HPLC-UV-Fluorescence) represents a powerful analytical approach for piceatannol quantification [24]. The fluorescence detection method shows particular sensitivity, with decreased interference signals and increased piceatannol signals marking the compound's position in chromatographic separations [24].
Table 1: Basic Molecular Properties of Piceatannol | |
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Property | Value |
Molecular Formula | C₁₄H₁₂O₄ |
Molecular Weight (g/mol) | 244.24 |
CAS Registry Number | 10083-24-6 |
IUPAC Name | 4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]benzene-1,2-diol |
Chemical Classification | Stilbenoid, polyphenol |
Synonyms (Primary) | trans-Piceatannol, 3-Hydroxyresveratol, Astringenin |
Table 2: Physical Properties of Piceatannol | ||
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Property | Value | Reference/Source |
Physical State (20°C) | Solid (crystalline powder) | TCI, ChemicalBook |
Appearance | Crystalline powder | ChemicalBook, Cayman |
Color | White to light yellow/off-white | TCI, ChemicalBook |
Melting Point (°C) | 223-227 (lit. 226-230) | Multiple sources |
Boiling Point (°C) | 507.3±38.0 at 760 mmHg | Chemsrc |
Density (g/cm³) | 1.5±0.1 (predicted) | Chemsrc |
Refractive Index | 1.5190 (estimate) | ChemicalBook |
Flash Point (°C) | 252.2±21.4 | Chemsrc |
Table 3: Solubility Characteristics of Piceatannol | ||
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Solvent | Solubility | Notes |
Water | 0.5 mg/mL | Sparingly soluble |
DMSO | 10 mg/mL (10 g/L) | Good solubility |
Ethanol | 10 mg/mL (10 g/L) | Good solubility |
Dimethyl formamide | ~3 mg/mL | Moderate solubility |
Organic solvents (general) | Soluble | Generally soluble in organic media |
Table 4: Spectroscopic Characteristics of Piceatannol | ||
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Technique | Characteristic Values | Additional Information |
UV-Vis (MeOH) | λmax = 323 nm | Stilbenoid chromophore |
UV-Vis (general) | λmax = 221, 327 nm | Dual absorption peaks |
pKa (predicted) | 9.17±0.10 | Phenolic hydroxyl groups |
ESR/EPR | Piceatannol radical detectable | In situ electrochemical detection |
NMR (¹H) | Catechol and stilbene signals | Hydroxyl group patterns identifiable |
Mass Spectrometry | M+ = 244, fragments at 243, 201, 159 | Characteristic fragmentation pattern |
Table 5: Chemical Reactivity of Hydroxyl Groups in Piceatannol | ||
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Reactive Site/Group | Reactivity Type | Description |
Catechol moiety (3',4'-OH) | Primary reactive site | Most reactive, undergoes 2PCET reactions preferentially |
Phenolic hydroxyl groups (3,5-OH) | Secondary reactive sites | Participate in hydrogen bonding and electron transfer |
Stilbene double bond | Structural stability | Trans (E) configuration, stable under normal conditions |
Overall molecule | Antioxidant activity | Superior to resveratrol due to additional hydroxyl group |
Table 6: Stability Characteristics of Piceatannol | ||
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Condition | Requirement/Stability | Notes |
Storage Temperature | 2-8°C (refrigerated) | TCI specification |
Atmosphere | Inert gas recommended | Prevent oxidation |
Light Sensitivity | Light sensitive | Store protected from light |
Heat Sensitivity | Heat sensitive | Avoid elevated temperatures |
Air Sensitivity | Air sensitive | Minimize air exposure |
Solution Stability (DMSO) | Stable at -20°C for up to 2 months | Stock solution storage |
Solution Stability (Ethanol) | Stable at -20°C for up to 2 months | Stock solution storage |